

Application Notes and Protocols: Determination of Dasotraline's IC50 on Monoamine Transporters

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Compound of Interest

Compound Name: *Dasotraline*

Cat. No.: *B1242422*

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Introduction

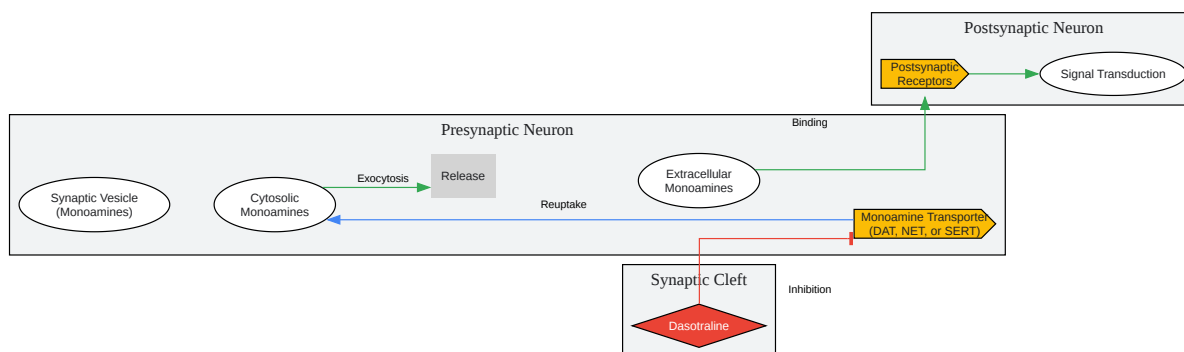
Dasotraline ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine) is a novel triple reuptake inhibitor that demonstrates high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake of these key neurotransmitters in the synaptic cleft, **Dasotraline** effectively increases their extracellular concentrations, thereby modulating neurotransmission. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a compound at its target sites. This document provides detailed protocols for in vitro assays to determine the IC50 values of **Dasotraline** for DAT, NET, and SERT using radioligand uptake inhibition assays in transfected human embryonic kidney (HEK293) cells.

Data Presentation

The inhibitory potency of **Dasotraline** on the human dopamine, norepinephrine, and serotonin transporters was evaluated through in vitro radiometric functional uptake studies. The resulting IC50 values are summarized in the table below.

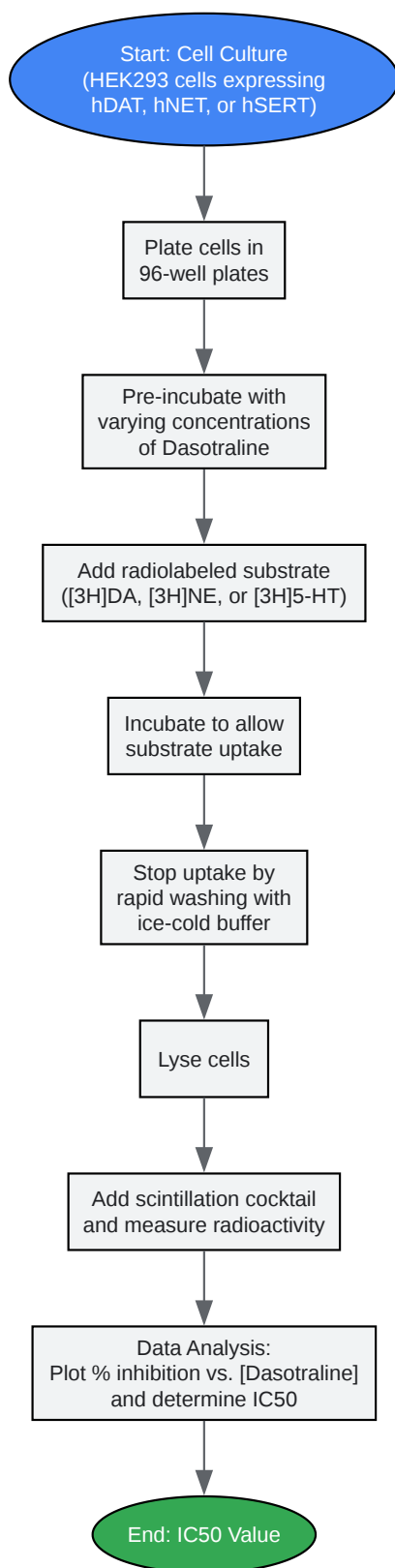
Transporter	Dasotraline IC50 (nM)	Reference
Dopamine Transporter (hDAT)	3	[1][2]
Norepinephrine Transporter (hNET)	4	[1][2]
Serotonin Transporter (hSERT)	15	[1][2]

Mandatory Visualization



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Caption: Mechanism of **Dasotraline** at the synapse.



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Caption: Experimental workflow for IC50 determination.

Experimental Protocols

The following are representative protocols for determining the IC₅₀ values of **Dasotraline** for the human dopamine, norepinephrine, and serotonin transporters using a radioligand uptake inhibition assay. These protocols are based on standard methodologies employed in the field.

General Materials and Reagents

- Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
- Radiolabeled Substrates:
 - [³H]Dopamine ([³H]DA) for DAT assay.
 - [³H]Norepinephrine ([³H]NE) for NET assay.
 - [³H]Serotonin ([³H]5-HT) for SERT assay.
- Test Compound: **Dasotraline** hydrochloride dissolved in an appropriate vehicle (e.g., DMSO) to prepare stock solutions.
- Reference Inhibitors (for defining non-specific uptake):
 - GBR-12909 or cocaine for DAT.
 - Desipramine or nisoxetine for NET.
 - Fluoxetine or imipramine for SERT.
- Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
- Scintillation Cocktail.

- 96-well cell culture plates.
- Microplate scintillation counter.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

- Cell Culture and Plating:
 - Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
 - Harvest cells and seed them into a 96-well plate at a density of 4×10^4 cells per well.
 - Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
- Assay Procedure:
 - On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed KRH buffer.
 - Prepare serial dilutions of **Dasotraline** in KRH buffer.
 - Add 50 µL of the **Dasotraline** dilutions or vehicle control to the respective wells. For determination of non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
 - Pre-incubate the plate for 10-20 minutes at room temperature.
 - Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]Dopamine to achieve a final concentration of approximately 10-20 nM.
 - Incubate for 5-10 minutes at room temperature.
 - Terminate the assay by rapidly aspirating the buffer and washing the cells three times with 150 µL of ice-cold KRH buffer.
 - Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes.

- Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Dasotraline** relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.
 - Plot the percentage of inhibition against the logarithm of the **Dasotraline** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay

- Cell Culture and Plating:
 - Follow the same procedure as for the DAT assay, using HEK293-hNET cells.
- Assay Procedure:
 - The assay procedure is similar to the DAT assay with the following modifications:
 - Radiolabeled Substrate: Use [³H]Norepinephrine at a final concentration of approximately 10-20 nM.
 - Reference Inhibitor: Use a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) to determine non-specific uptake.
 - Incubation Time: Incubate for 10-15 minutes at room temperature.
- Data Analysis:
 - Follow the same data analysis procedure as for the DAT assay to determine the IC50 of **Dasotraline** for NET.

Protocol 3: Serotonin Transporter (SERT) Uptake Inhibition Assay

- Cell Culture and Plating:
 - Follow the same procedure as for the DAT assay, using HEK293-hSERT cells.
- Assay Procedure:
 - The assay procedure is similar to the DAT assay with the following modifications:
 - Radiolabeled Substrate: Use [³H]Serotonin at a final concentration of approximately 5-10 nM.
 - Reference Inhibitor: Use a high concentration of a known SERT inhibitor (e.g., 10 μM fluoxetine) to determine non-specific uptake.
 - Incubation Time: Incubate for 10-15 minutes at room temperature.
- Data Analysis:
 - Follow the same data analysis procedure as for the DAT assay to determine the IC₅₀ of **Dasotraline** for SERT.

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References

- 1. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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